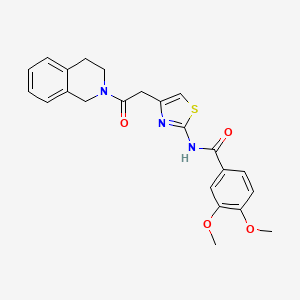
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a complex molecular structure that includes an isoquinoline derivative linked to a benzamide moiety through a thiazole bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the following key steps:
Isoquinoline Intermediate Synthesis: : The isoquinoline core is often synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: : The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which uses a thioamide, an alpha-halocarbonyl compound, and ammonia or an amine under reflux conditions.
Coupling Reactions: : The isoquinoline and thiazole intermediates are then coupled via a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzamide Formation:
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis routes with optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent choice, and the use of automated reactors to ensure consistency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: : N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution at the thiazole ring can introduce new functional groups, enhancing its biological profile.
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired functional group introduction
Major Products Formed: The reactions typically yield derivatives or analogs of the original compound with varying degrees of modification to the isoquinoline, thiazole, and benzamide components.
科学研究应用
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has shown promise in several scientific research domains:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules, potentially serving as a probe in biochemical studies.
Medicine: : Explored for its pharmacological properties, including potential roles as an enzyme inhibitor or receptor modulator.
Industry: : Considered for use in materials science and catalysis, given its unique structural features.
作用机制
The compound’s mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, influencing their function.
Pathways Involved: : The effects may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
相似化合物的比较
Similar Compounds:
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-methoxybenzamide
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-methoxybenzamide
Uniqueness: N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can significantly influence its pharmacological and chemical properties compared to its analogs.
This compound, with its unique structure and versatile reactivity, holds potential for numerous applications across various scientific fields, making it a valuable subject for ongoing research and development.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-8-7-16(11-20(19)30-2)22(28)25-23-24-18(14-31-23)12-21(27)26-10-9-15-5-3-4-6-17(15)13-26/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRNKAXPHFXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)
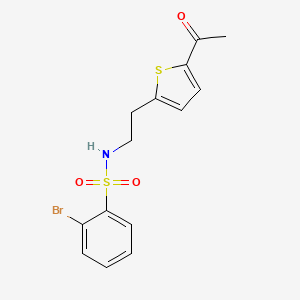
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
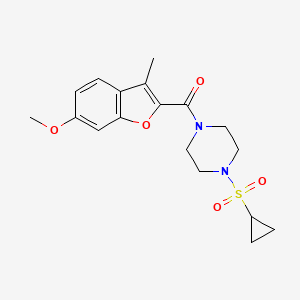
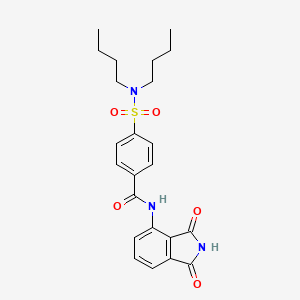
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
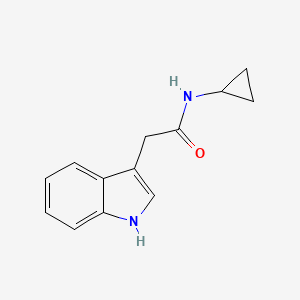
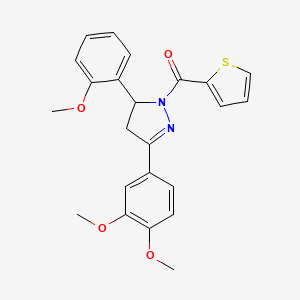
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
